Synthesis of Iron(III) Tris(diethyldithiocarbamate): An In-depth Technical Guide
Synthesis of Iron(III) Tris(diethyldithiocarbamate): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Iron(III) tris(diethyldithiocarbamate), a coordination complex with significant interest in various scientific fields, including materials science and drug development. This document details the prevalent synthetic methodologies, focusing on the widely employed salt metathesis reaction. It offers step-by-step experimental protocols for both the precursor ligand and the final iron complex. A thorough compilation of the compound's physicochemical and spectroscopic properties is presented in structured tables for easy reference. Furthermore, this guide includes visualizations of the synthetic workflow and relevant biological signaling pathways, rendered using the DOT language, to provide a clear and concise understanding of the processes involved.
Introduction
Iron(III) tris(diethyldithiocarbamate), with the chemical formula Fe(S₂CNEt₂)₃, is a coordination complex in which a central iron(III) ion is chelated by three diethyldithiocarbamate ligands.[1] It is a dark brown to black solid that is soluble in many organic solvents.[1] This compound has garnered considerable attention due to its interesting magnetic properties, specifically its spin crossover behavior, where the spin state of the iron center is sensitive to temperature.[1]
From a drug development perspective, the diethyldithiocarbamate ligand and its metal complexes have shown promise as nitric oxide (NO) scavengers and inhibitors of enzymes such as superoxide dismutase (SOD).[2][3] These activities are crucial in various pathological conditions involving oxidative stress and inflammatory responses. The ability of Iron(III) tris(diethyldithiocarbamate) to interact with biological systems makes it a compound of interest for therapeutic and diagnostic applications.
Synthesis Methodology
The most common and efficient method for the synthesis of Iron(III) tris(diethyldithiocarbamate) is through a salt metathesis reaction.[1] This involves the reaction of a soluble iron(III) salt with a soluble salt of the diethyldithiocarbamate ligand, typically sodium diethyldithiocarbamate. The desired product, being insoluble in the reaction medium, precipitates out and can be isolated by filtration.
Synthesis of the Ligand: Sodium Diethyldithiocarbamate
The precursor ligand, sodium diethyldithiocarbamate, is synthesized from diethylamine and carbon disulfide in the presence of a base, such as sodium hydroxide.[2]
Experimental Protocol:
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In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve a specific molar equivalent of sodium hydroxide in ethanol or water.
-
Slowly add one equivalent of diethylamine to the cooled solution while stirring.
-
Continue stirring and slowly add one equivalent of carbon disulfide dropwise to the reaction mixture. The temperature should be maintained at or below 25°C.[4]
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After the addition is complete, continue stirring the mixture for a specified period (e.g., 1-2 hours) at room temperature to ensure the reaction goes to completion.
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The resulting solution of sodium diethyldithiocarbamate can be used directly in the next step, or the solid product can be isolated by evaporation of the solvent. A yield of 99.85% has been reported for a similar synthesis of sodium dimethyldithiocarbamate.[4]
Synthesis of Iron(III) Tris(diethyldithiocarbamate)
The final complex is prepared by reacting the sodium diethyldithiocarbamate ligand with an iron(III) salt.
Experimental Protocol:
-
Prepare an aqueous or ethanolic solution of sodium diethyldithiocarbamate from the previous step or by dissolving the commercially available salt.
-
In a separate beaker, dissolve a stoichiometric amount (one-third of the molar equivalent of the dithiocarbamate ligand) of an iron(III) salt, such as iron(III) chloride hexahydrate (FeCl₃·6H₂O), in water or ethanol.
-
Slowly add the iron(III) salt solution to the stirred solution of sodium diethyldithiocarbamate.
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A dark-colored precipitate of Iron(III) tris(diethyldithiocarbamate) will form immediately.
-
Continue stirring the mixture for a period to ensure complete precipitation.
-
Collect the solid product by suction filtration using a Büchner funnel.
-
Wash the precipitate with distilled water to remove any unreacted salts, followed by a wash with a small amount of cold ethanol or diethyl ether to facilitate drying.
-
Dry the product in a desiccator under vacuum.
Purification
For obtaining a high-purity product, recrystallization can be performed.
Experimental Protocol:
-
Dissolve the crude Iron(III) tris(diethyldithiocarbamate) in a minimal amount of a suitable hot solvent or solvent mixture, such as chloroform, dichloromethane, or a mixture of hexane and acetone.[5]
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Physicochemical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₁₅H₃₀FeN₃S₆ | [6] |
| Molecular Weight | 500.63 g/mol | [1] |
| Appearance | Dark brown to black solid | [1] |
| Density | 1.404 g/cm³ | [1] |
| Melting Point | Decomposes above 180 °C | [7] |
| Solubility | Soluble in organic solvents | [1] |
Spectroscopic and Structural Data
| Parameter | Value | Reference(s) |
| IR Spectroscopy (cm⁻¹) | ν(C-N): ~1500, ν(C-S): ~1000, ν(Fe-S): ~350-400 | [8] |
| UV-Vis Spectroscopy (λmax) | ~270-380 nm range for similar Fe(III) complexes | [9][10] |
| Mössbauer Isomer Shift (δ) at 295 K | ~0.287 mm·s⁻¹ (for a similar Fe(III) HS complex) | [11] |
| Mössbauer Quadrupole Splitting (ΔEQ) at 295 K | ~0.640 mm·s⁻¹ (for a similar Fe(III) HS complex) | [11] |
| Fe-S Bond Length at 297 K | 356 pm | [1] |
| Fe-S Bond Length at 79 K | 231 pm | [1] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of Iron(III) tris(diethyldithiocarbamate).
Biological Signaling Pathways
Caption: Biological pathways influenced by diethyldithiocarbamate.
Conclusion
This technical guide has outlined the synthesis and key characteristics of Iron(III) tris(diethyldithiocarbamate). The salt metathesis reaction provides a reliable and straightforward route to this complex. The compiled data offers a valuable resource for researchers in characterizing this compound. The visualized workflows and biological pathways provide a clear conceptual framework for its synthesis and potential mechanisms of action in a biological context. Further research into the specific applications of this compound, particularly in the realm of drug development, is warranted to fully explore its therapeutic potential.
References
- 1. Iron tris(diethyldithiocarbamate) - Wikipedia [en.wikipedia.org]
- 2. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]
- 3. Diethyldithiocarbamate prolongs survival of mice in a lipopolysaccharide-induced endotoxic shock model: evidence for multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium dimethyldithiocarbamate synthesis - chemicalbook [chemicalbook.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Iron diethyldithiocarbamate | C15H30FeN3S6 | CID 84123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Iron tris(dimethyldithiocarbamate) - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. UV-Vis Spectroscopy, Electrochemical and DFT Study of Tris(β-diketonato)iron(III) Complexes with Application in DSSC: Role of Aromatic Thienyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UV-Vis Spectroscopy, Electrochemical and DFT Study of Tris(β-diketonato)iron(III) Complexes with Application in DSSC: Role of Aromatic Thienyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
